molecular formula C8H10N2O B566394 (Z)-1-(pyridin-2-yl)propan-1-one oxime CAS No. 108018-18-4

(Z)-1-(pyridin-2-yl)propan-1-one oxime

Cat. No.: B566394
CAS No.: 108018-18-4
M. Wt: 150.181
InChI Key: FRIDYJIAUVVJRM-FPLPWBNLSA-N
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Description

(Z)-1-(pyridin-2-yl)propan-1-one oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(pyridin-2-yl)propan-1-one oxime typically involves the reaction of pyridin-2-ylpropan-1-one with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds as follows:

  • Dissolve pyridin-2-ylpropan-1-one in an appropriate solvent, such as ethanol or methanol.
  • Add hydroxylamine hydrochloride to the solution.
  • Introduce a base to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(pyridin-2-yl)propan-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxime under basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted oximes or other derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-1-(pyridin-2-yl)propan-1-one oxime has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (Z)-1-(pyridin-2-yl)propan-1-one oxime involves its interaction with specific molecular targets. In biological systems, it may act by binding to metal ions, forming stable complexes that can interfere with enzymatic activities or cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-1-(pyridin-2-yl)propan-1-one oxime is unique due to its specific structural features and the presence of the oxime group, which imparts distinct chemical reactivity and biological properties. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(NZ)-N-(1-pyridin-2-ylpropylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-7(10-11)8-5-3-4-6-9-8/h3-6,11H,2H2,1H3/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWLUQBDHNGIHL-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/O)/C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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